Structural Distinction from 4-(Imidazol-1-yl)benzonitrile: LogP and Molecular Weight
The presence of the 2-chloro substituent in 2-Chloro-4-(imidazol-1-yl)benzonitrile significantly increases its lipophilicity and molecular weight compared to the non-chlorinated parent scaffold, 4-(imidazol-1-yl)benzonitrile. These physicochemical differences directly impact the compound's predicted absorption, distribution, and potential for fragment growing in drug discovery campaigns .
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 203.63 g/mol; LogP (calculated): Not available, but expected to be higher due to chloro substitution. |
| Comparator Or Baseline | 4-(Imidazol-1-yl)benzonitrile (CAS 25372-03-6): MW: 169.18 g/mol; ACD/LogP: 0.94 |
| Quantified Difference | Molecular weight is 34.45 g/mol higher (approx. 20% increase). LogP is qualitatively higher due to the lipophilic chlorine atom . |
| Conditions | Calculated physicochemical properties. |
Why This Matters
This difference in lipophilicity and size is a key determinant in fragment-based drug design, where even small changes can drastically alter target binding, solubility, and membrane permeability.
